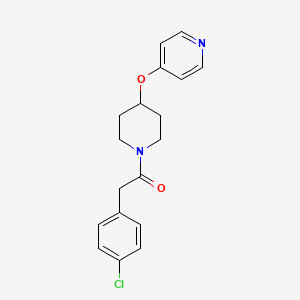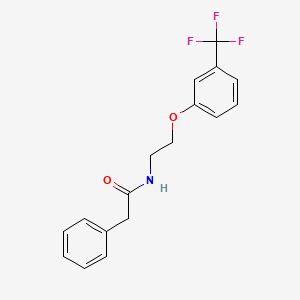![molecular formula C20H16Cl2N2O3S B2741228 2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}-N-phenylacetamide CAS No. 337922-00-6](/img/structure/B2741228.png)
2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}-N-phenylacetamide” is a chemical compound with the molecular formula C20H16Cl2N2O3S and a molecular weight of 435.32. It is also known by its CAS number 337922-00-6 .
Synthesis Analysis
The synthesis of this compound and its derivatives has been a subject of research. For instance, one study investigated the electrochemical oxidation of 4-chloroaniline, a model compound, in a water/acetonitrile mixture . Another study reported the multi-step synthesis and physico-chemical characterization of novel valine-derived compounds, including N-acyl-α-amino acids, 1,3-oxazol-5(4 H)-ones, N-acyl-α-amino ketones, and 1,3-oxazoles derivatives, bearing a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its density, melting point, and boiling point, can be obtained from chemical databases .Wissenschaftliche Forschungsanwendungen
Antiviral and Antimicrobial Efficacy
Compounds structurally related to 2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}-N-phenylacetamide have been synthesized and evaluated for their therapeutic efficacy in treating viral diseases such as Japanese encephalitis. These compounds exhibited significant antiviral and antiapoptotic effects in vitro, demonstrating decreases in viral load and an increase in survival rates in infected models (Ghosh et al., 2008). Furthermore, novel bisimidyl sulfonamido ketone compounds, incorporating biologically active segments including the sulfonamido group, have shown high antimicrobial activity (Fadel & Al-Azzawi, 2021).
Synthesis and Characterization
Research has focused on the synthesis and characterization of various sulfonamide derivatives, including those similar to the chemical , for their potential applications in drug development and material sciences. For instance, carbon-14 labelled 4,4′-diaminodiphenyl sulfone (DDS-14C) was synthesized for research purposes, illustrating the utility of such compounds in scientific studies (Blackburn & Glazko, 1972).
Antimicrobial and Antifungal Agents
A variety of 2-[(4-chlorophenyl)sulfonylamino]-N-(un/substituted)phenylacetamides were synthesized and evaluated for their antimicrobial and antifungal activities. Some compounds within this group exhibited promising antibacterial and antifungal potential, suggesting their potential application as antimicrobial agents (Abbasi et al., 2020).
Cytotoxic Activities
Novel sulfonamide derivatives have been synthesized and screened for their cytotoxic activity against various cancer cell lines, with some compounds showing potent effects. This research underscores the potential of sulfonamide derivatives in developing anticancer therapies (Ghorab et al., 2015).
Molecular Conformations and Supramolecular Assembly
Studies on halogenated N,2-diarylacetamides, including those with structural similarities to 2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}-N-phenylacetamide, provide insights into their molecular conformations and supramolecular assembly. These studies contribute to our understanding of how such compounds interact at the molecular level, which is crucial for the design of materials and drugs (Nayak et al., 2014).
Eigenschaften
IUPAC Name |
2-(4-chloro-N-(4-chlorophenyl)sulfonylanilino)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2O3S/c21-15-6-10-18(11-7-15)24(14-20(25)23-17-4-2-1-3-5-17)28(26,27)19-12-8-16(22)9-13-19/h1-13H,14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFOGCLSKAVWTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}-N-phenylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

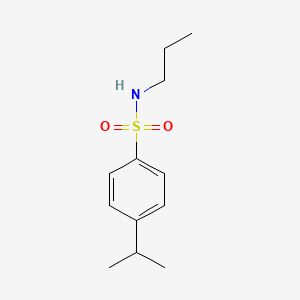
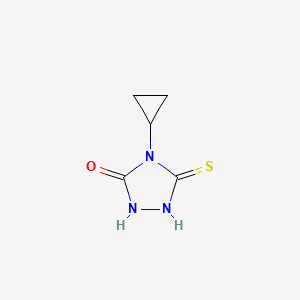
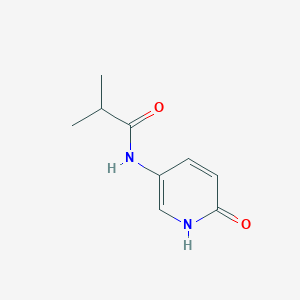
![tert-butyl N-{[(2R,4R)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride](/img/no-structure.png)
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-hydroxy-8-((2-methylpiperidin-1-yl)methyl)-4H-chromen-4-one](/img/structure/B2741152.png)

![3-chloro-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2741159.png)
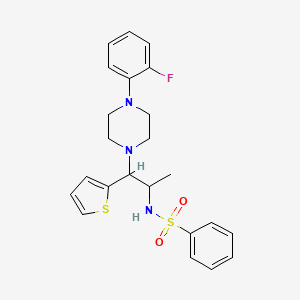
![2-{(E)-[(3-chloro-2-methylphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2741161.png)

